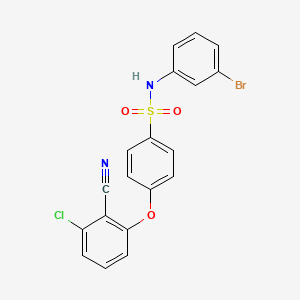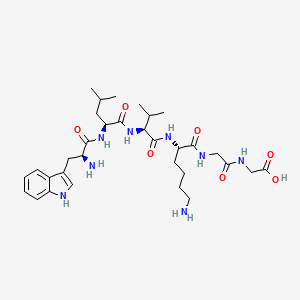![molecular formula C15H19NO B14214662 Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- CAS No. 832076-71-8](/img/structure/B14214662.png)
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the aforementioned synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce oxazole derivatives to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole-2-methanols .
Aplicaciones Científicas De Investigación
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to a wide range of receptors and enzymes through non-covalent interactions, leading to various biological effects . These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
Isoxazoles: These compounds have the oxygen and nitrogen atoms at different positions in the ring.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring.
Benzoxazoles: These compounds have a fused benzene ring.
Uniqueness
What sets Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
832076-71-8 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)17-14(16-10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 |
Clave InChI |
SJVSXNXOGXVWAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
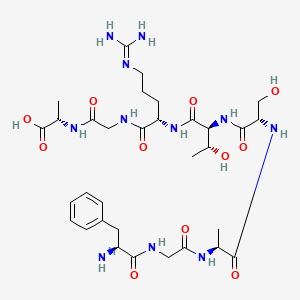
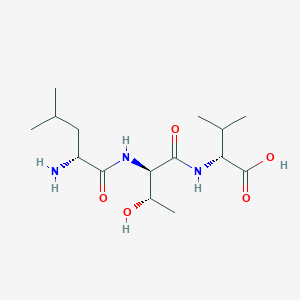

![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

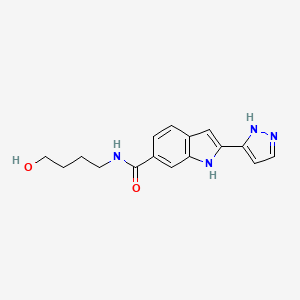
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
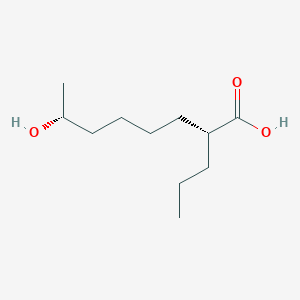

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
